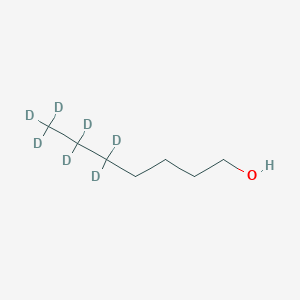

1-Heptanol-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H16O |

|---|---|

Molecular Weight |

123.24 g/mol |

IUPAC Name |

5,5,6,6,7,7,7-heptadeuterioheptan-1-ol |

InChI |

InChI=1S/C7H16O/c1-2-3-4-5-6-7-8/h8H,2-7H2,1H3/i1D3,2D2,3D2 |

InChI Key |

BBMCTIGTTCKYKF-NCKGIQLSSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCO |

Canonical SMILES |

CCCCCCCO |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1-Heptanol-d7

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Heptanol-d7 is a deuterated form of the straight-chain primary alcohol, 1-Heptanol. In this isotopologue, seven hydrogen atoms on the terminal methyl and adjacent methylene groups have been replaced with deuterium. This isotopic labeling makes this compound a valuable tool in various scientific applications, particularly as an internal standard in mass spectrometry-based quantitative analysis and as a tracer in metabolic studies. Its chemical behavior closely mirrors that of its non-deuterated counterpart, but its distinct mass allows for clear differentiation in analytical assays.

This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physical characteristics, and expected spectroscopic behavior. Where specific data for the deuterated form is not publicly available, information for the non-deuterated 1-Heptanol is provided as a close proxy, with clarifications on the expected isotopic effects.

Chemical and Physical Properties

The introduction of deuterium atoms results in a slight increase in the molecular weight of this compound compared to 1-Heptanol. While many physical properties are expected to be very similar, slight variations may exist due to the stronger C-D bond compared to the C-H bond.

Table 1: General and Physical Properties of this compound and 1-Heptanol

| Property | This compound | 1-Heptanol | Source |

| Molecular Formula | C₇H₉D₇O | C₇H₁₆O | MedChemExpress |

| Molecular Weight | 123.24 g/mol | 116.20 g/mol | MedChemExpress |

| Appearance | Colorless liquid | [1][2] | |

| Melting Point | -36 °C | [1][2] | |

| Boiling Point | 176 °C | [1][2] | |

| Density | 0.822 g/mL at 25 °C | [1][2] | |

| Refractive Index | n20/D 1.424 | [1][2] | |

| Solubility | Slightly soluble in water; soluble in ethanol and ether. | [3] | |

| Flash Point | 76 °C | [2] | |

| Autoignition Temperature | 350 °C | [2] |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of specific experimental NMR data for this compound in available resources, a direct table of chemical shifts cannot be provided. However, the expected changes in the ¹H and ¹³C NMR spectra compared to 1-Heptanol can be predicted.

-

¹H NMR: The signals corresponding to the protons on the deuterated carbons (C6 and C7) would be absent in the ¹H NMR spectrum of this compound. The remaining proton signals would be expected at chemical shifts very similar to those of 1-Heptanol.

-

¹³C NMR: The carbon signals for the deuterated C6 and C7 positions would exhibit splitting due to coupling with deuterium (a triplet for -CD2- and a septet for -CD3, though these may be complex). The chemical shifts of these carbons would also be slightly shifted upfield compared to the non-deuterated analogue due to the isotopic effect.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H1 | ~3.64 | t |

| H2 | ~1.57 | p |

| H3, H4, H5 | ~1.29 | m |

| OH | Variable | s |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Assignment | Predicted Chemical Shift (ppm) |

| C1 | ~63.0 |

| C2 | ~32.8 |

| C3 | ~29.2 |

| C4 | ~25.8 |

| C5 | ~31.8 |

| C6 | Slightly upfield of 22.6, with C-D coupling |

| C7 | Slightly upfield of 14.1, with C-D coupling |

Note: The predicted chemical shifts are based on the known spectrum of 1-Heptanol and general principles of NMR spectroscopy of deuterated compounds. Actual experimental values may vary slightly.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the molecular weight and isotopic enrichment of this compound. The molecular ion peak in the mass spectrum will be observed at m/z 123.24.

The fragmentation pattern of this compound under electron ionization (EI) is expected to be similar to that of 1-Heptanol, with characteristic losses of small neutral molecules. However, the masses of the fragments containing the deuterated tail will be shifted accordingly.

Table 4: Predicted Key Mass Fragments for this compound

| Fragment Ion | Predicted m/z | Interpretation |

| [M]+• | 123 | Molecular Ion |

| [M - H₂O]+• | 105 | Loss of water |

| [M - C₃H₃D₄]+ | 76 | Alpha-cleavage |

| [C₂H₅O]+ | 45 | Fragment from the non-deuterated portion |

Experimental Protocols

Detailed experimental protocols for the analysis of deuterated alcohols are crucial for obtaining reliable and reproducible data.

NMR Spectroscopy Protocol

Objective: To acquire ¹H and ¹³C NMR spectra of this compound for structural confirmation and purity assessment.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Prepare a sample by dissolving approximately 10-20 mg of this compound in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.

-

Cap the NMR tube and gently invert to ensure complete mixing.

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a ¹H NMR spectrum. Typical parameters include:

-

Pulse program: zg30

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Acquisition time: ~3-4 s

-

-

Process the ¹H NMR spectrum by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm.

-

Acquire a ¹³C NMR spectrum. Typical parameters include:

-

Pulse program: zgpg30 (proton-decoupled)

-

Number of scans: 1024 or more, depending on concentration

-

Relaxation delay: 2.0 s

-

-

Process the ¹³C NMR spectrum similarly and reference it to the CDCl₃ solvent peak at 77.16 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To determine the molecular weight, fragmentation pattern, and isotopic purity of this compound.

Materials:

-

This compound sample

-

High-purity solvent for dilution (e.g., dichloromethane or ethyl acetate)

-

GC-MS system with an electron ionization (EI) source

Procedure:

-

Prepare a dilute solution of this compound (e.g., 100 µg/mL) in the chosen solvent.

-

Set up the GC-MS method:

-

GC Conditions:

-

Injector temperature: 250 °C

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

-

Oven program: Initial temperature 50 °C for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.

-

Carrier gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization mode: Electron Ionization (EI) at 70 eV

-

Source temperature: 230 °C

-

Quadrupole temperature: 150 °C

-

Scan range: m/z 30-200

-

-

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

-

Acquire the data.

-

Analyze the resulting chromatogram to determine the retention time of this compound and the mass spectrum of the corresponding peak.

Signaling Pathways and Experimental Workflows

This compound is primarily used as a tool in analytical chemistry rather than a modulator of specific signaling pathways. Its main application is as an internal standard in quantitative mass spectrometry.

Use as an Internal Standard

In quantitative mass spectrometry, an internal standard is a compound with similar chemical properties to the analyte but a different mass. It is added in a known amount to both calibration standards and unknown samples. The ratio of the analyte signal to the internal standard signal is then used for quantification. This corrects for variations in sample preparation, injection volume, and instrument response.

Caption: Workflow for quantitative analysis using this compound as an internal standard.

Conclusion

This compound is a crucial analytical tool for researchers in chemistry and drug development. Its chemical properties are nearly identical to its non-deuterated analog, allowing it to serve as an excellent internal standard for quantitative mass spectrometry, effectively correcting for analytical variability. The distinct mass shift provided by the seven deuterium atoms ensures clear and unambiguous detection. While detailed experimental data for the deuterated form is not always readily available, the information provided in this guide, in conjunction with the data for 1-Heptanol, offers a solid foundation for its effective use in the laboratory. The provided experimental protocols offer a starting point for developing robust analytical methods for compounds where this compound is an appropriate internal standard.

References

Synthesis and Purification of 1-Heptanol-d7 for Research Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of 1-Heptanol-d7, a deuterated analog of 1-heptanol, for its application in research, particularly in pharmacokinetic and metabolic studies. The strategic incorporation of deuterium atoms into molecules can significantly alter their metabolic fate, offering a valuable tool for drug discovery and development.[1][2] This guide details modern synthetic protocols, purification methods, and characterization data, presented in a clear and accessible format.

Synthesis of this compound

The synthesis of this compound is a two-step process commencing with the deuteration of the corresponding aldehyde, heptanal, followed by its reduction to the desired alcohol. Modern catalytic methods utilizing deuterium oxide (D₂O) as the deuterium source are preferred for their efficiency and high isotopic incorporation.[3][4]

Step 1: Deuteration of Heptanal to Heptanal-d1

Two effective methods for the formyl-selective deuteration of aldehydes are presented below: Photocatalytic Deuteration and N-Heterocyclic Carbene (NHC) Catalyzed Deuteration.

1.1.1. Method A: Photocatalytic Deuteration

This method employs a photocatalyst and a thiol co-catalyst to facilitate the hydrogen-deuterium exchange at the formyl position of heptanal using D₂O.[4][5]

Experimental Protocol:

-

In a reaction vessel, combine heptanal (1 equivalent), a suitable photocatalyst such as 4CzIPN (1-5 mol%), and a thiol catalyst like triphenylsilanethiol (10-30 mol%) in an anhydrous organic solvent (e.g., ethyl acetate).[6]

-

Add deuterium oxide (D₂O, 5-10 equivalents) to the mixture.

-

De-gas the mixture and place it under an inert atmosphere (e.g., nitrogen or argon).

-

Irradiate the reaction mixture with a suitable light source (e.g., blue LEDs) at room temperature for 12-24 hours, or until complete conversion is observed by techniques like GC-MS.

-

Upon completion, quench the reaction and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude heptanal-d1.

1.1.2. Method B: N-Heterocyclic Carbene (NHC) Catalyzed Deuteration

NHC catalysis provides a powerful and operationally simple method for the hydrogen-deuterium exchange in aldehydes with D₂O.[3][7][8][9]

Experimental Protocol:

-

To a solution of heptanal (1 equivalent) in a suitable solvent (e.g., a mixture of cyclopentyl methyl ether and D₂O), add an N-heterocyclic carbene catalyst (5-10 mol%).[10]

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction progress by NMR spectroscopy or GC-MS to confirm the incorporation of deuterium.

-

Once the reaction is complete, work up the mixture by adding an organic solvent and washing with brine.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield crude heptanal-d1.

Step 2: Reduction of Heptanal-d1 to this compound

The deuterated aldehyde is then reduced to the corresponding alcohol using a standard reducing agent. Sodium borohydride is a mild and selective reagent for this transformation.[11][12][13]

Experimental Protocol:

-

Dissolve the crude heptanal-d1 (1 equivalent) in a suitable alcoholic solvent, such as methanol or ethanol, and cool the solution in an ice bath.

-

Slowly add sodium borohydride (NaBH₄, 1.1-1.5 equivalents) portion-wise to the stirred solution.[11][12]

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the disappearance of the aldehyde by thin-layer chromatography (TLC).

-

Carefully quench the reaction by the slow addition of water, followed by dilute hydrochloric acid to neutralize the excess reducing agent.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

Purification of this compound

The crude this compound can be purified to a high degree using fractional distillation.[14][15][16][17][18]

Experimental Protocol:

-

Set up a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux column), a condenser, and a receiving flask.

-

Place the crude this compound in the distilling flask with a few boiling chips.

-

Heat the flask gently. The temperature at the head of the column should be monitored closely.

-

Collect the fraction that distills at a constant temperature corresponding to the boiling point of 1-Heptanol (approximately 175-176 °C at atmospheric pressure).[19] Discard any initial lower-boiling fractions.

-

The purified this compound is collected as a clear, colorless liquid.

Data Presentation

The following tables summarize the key quantitative data for this compound and its non-deuterated analog.

Table 1: Physicochemical Properties

| Property | 1-Heptanol | This compound | Reference |

| Molecular Formula | C₇H₁₆O | C₇H₉D₇O | [19][20] |

| Molar Mass ( g/mol ) | 116.20 | 123.24 | [19][20] |

| Boiling Point (°C) | 175.8 | ~176 | [19] |

| Density (g/cm³ at 20°C) | 0.822 | ~0.825 (estimated) | [19] |

| Refractive Index (n²⁰/D) | 1.424 | ~1.424 (estimated) | [19] |

Table 2: Expected Synthesis and Purification Data

| Parameter | Value | Notes |

| Deuterium Incorporation | >95% | Based on modern deuteration methods[3][4] |

| Overall Yield | 70-85% (estimated) | Dependent on the specific conditions and scale |

| Purity after Distillation | >99% | As determined by GC-MS and NMR |

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the -OH proton and the protons on the α-carbon will be significantly reduced or absent. The integration of the remaining proton signals will correspond to the non-deuterated positions. |

| ¹³C NMR | The chemical shifts will be very similar to 1-heptanol. The signal for the carbon bearing the deuterium atoms (C1) may show a characteristic triplet due to C-D coupling. |

| Mass Spectrometry (EI) | The molecular ion peak will be observed at m/z 123. Fragmentation patterns will be similar to 1-heptanol, but with mass shifts corresponding to the presence of deuterium atoms.[21] |

Mandatory Visualizations

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Application in Pharmacokinetic Studies

Caption: Workflow for a typical pharmacokinetic study.

Metabolic Pathway of 1-Heptanol

Caption: Metabolic fate of 1-Heptanol.[22]

References

- 1. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Formyl-selective deuteration of aldehydes with D2O via synergistic organic and photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Organophotocatalytic Selective Deuteration of Metabolically Labile Heteroatom Adjacent C-H Bonds via H/D Exchange with D2O - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deuteration of functionalized aromatic aldehydes by N- Heterocyclic Carbene (NHC) organocatalysis - The 85th Meeting of the Israel Chemical Society [program.eventact.com]

- 8. researchgate.net [researchgate.net]

- 9. Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Purification [chem.rochester.edu]

- 15. chembam.com [chembam.com]

- 16. jackwestin.com [jackwestin.com]

- 17. Fractional distillation - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. 1-Heptanol - Wikipedia [en.wikipedia.org]

- 20. medchemexpress.com [medchemexpress.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Heptanol | C7H16O | CID 8129 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Heptanol-d7: A Technical Guide to its Physical Characteristics and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical characteristics and stability of 1-Heptanol-d7. This deuterated form of 1-Heptanol is a valuable tool in various research and development applications, particularly as a stable isotope-labeled internal standard for mass spectrometry-based quantification. Understanding its fundamental properties is crucial for its effective use and for ensuring the integrity of experimental results.

Core Physical and Chemical Properties

While specific experimental data for this compound is not widely published, its physical properties are expected to be very similar to its non-deuterated counterpart, 1-Heptanol. The primary difference will be in its molecular weight due to the presence of seven deuterium atoms. The data presented below is for 1-Heptanol and should be considered a close approximation for this compound.

Table 1: Physical and Chemical Properties of 1-Heptanol

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉D₇O | Calculated |

| Molecular Weight | 123.25 g/mol | Calculated |

| Appearance | Colorless liquid | [1][2] |

| Odor | Faint, aromatic, fatty | [3][4] |

| Density | 0.822 g/mL at 25 °C | [2][5] |

| Boiling Point | 176 °C | [2][5] |

| Melting Point | -36 °C | [2][5] |

| Flash Point | 76 °C (closed cup) | [1][6] |

| Solubility in Water | 1.0 g/L at 18 °C | [1] |

| Solubility in Organic Solvents | Miscible with ethanol and ether | [7][8] |

| Refractive Index | n20/D 1.424 | [2][5] |

Note: Except for the molecular formula and weight, all other data pertains to non-deuterated 1-Heptanol and is provided as a reference.

Stability and Storage

1-Heptanol is a stable compound under normal laboratory conditions.[5] It is, however, flammable and incompatible with strong acids and strong oxidizing agents.[4][5]

Deuteration is a known strategy employed in drug development to enhance metabolic stability.[9] The substitution of hydrogen with deuterium can lead to a stronger carbon-deuterium bond, which can slow down metabolic processes that involve the cleavage of this bond. This "kinetic isotope effect" can be a valuable property in designing drugs with improved pharmacokinetic profiles.

Biological Activity and Potential Signaling Pathway Interactions

While 1-Heptanol is primarily used as a fragrance, a solvent, and a chemical intermediate, it also exhibits some biological activity. It has been reported to act as a blocker of gap junctions and possesses antimicrobial properties.[11][12]

Long-chain alcohols can interact with cellular membranes and influence the activity of membrane-bound proteins and signaling pathways. Although research specifically on 1-Heptanol's interaction with signaling pathways is limited, studies on other alcohols, such as ethanol, provide a framework for potential mechanisms. For instance, ethanol is known to modulate signaling pathways involved in lipid metabolism and inflammation, such as the Sirtuin 1 (SIRT1)-AMP-activated protein kinase (AMPK) axis, particularly in the context of alcoholic fatty liver disease.[13] Ethanol can also interact with membrane-associated signal transduction, such as the phospholipase C (PLC) pathway.[14] It is plausible that 1-Heptanol, with its longer alkyl chain and greater lipophilicity, could also interact with and modulate such pathways.

Below is a generalized diagram representing a potential interaction of an alcohol with a G-protein coupled receptor (GPCR) signaling pathway leading to the activation of Phospholipase C.

Potential modulation of a GPCR-PLC signaling pathway by an alcohol.

Experimental Protocols

The following are generalized experimental protocols that can be adapted to determine the physical characteristics of this compound.

1. Determination of Solubility

-

Objective: To determine the solubility of this compound in water and organic solvents.

-

Methodology:

-

Prepare a series of test tubes each containing a known volume (e.g., 1 mL) of the solvent (e.g., water, ethanol, acetone).

-

Incrementally add a known volume of this compound to each test tube.

-

After each addition, vortex the mixture thoroughly and observe for complete dissolution.

-

The point at which no more this compound dissolves and a separate phase is observed represents the saturation point.

-

The solubility can then be calculated in terms of g/L or mg/mL.

-

2. Determination of Density

-

Objective: To determine the density of this compound.

-

Methodology:

-

Accurately weigh an empty, dry pycnometer (a small glass flask for measuring density).

-

Fill the pycnometer with this compound, ensuring there are no air bubbles, and weigh it again.

-

Record the temperature of the liquid.

-

The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

-

3. Stability Testing

-

Objective: To assess the stability of this compound under various conditions.

-

Methodology:

-

Aliquots of this compound are stored under different conditions (e.g., varying temperatures, light exposure, in the presence of potential reactants like strong acids or bases).

-

At specified time intervals, samples are taken from each condition.

-

The purity and integrity of the this compound are assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to check for degradation products and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm isotopic purity.

-

Below is a workflow diagram for a typical stability study.

Experimental workflow for a stability study of this compound.

References

- 1. Heptanol | C7H16O | CID 8129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 1-Heptanol | 111-70-6 [chemicalbook.com]

- 4. 1-Heptanol CAS#: 111-70-6 [m.chemicalbook.com]

- 5. 111-70-6 CAS MSDS (1-Heptanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 1-Heptanol 98 111-70-6 [sigmaaldrich.com]

- 7. 1-Heptanol [drugfuture.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. 1-Heptanol - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Sirtuin 1 signaling and alcoholic fatty liver disease - You - Hepatobiliary Surgery and Nutrition [hbsn.amegroups.org]

- 14. Alcohol and membrane-associated signal transduction [pubmed.ncbi.nlm.nih.gov]

Applications of 1-Heptanol-d7 in Metabolic Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of metabolic research and drug development, stable isotope-labeled compounds are indispensable tools for elucidating complex biochemical pathways and understanding the pharmacokinetic profiles of novel chemical entities. 1-Heptanol-d7, a deuterated analog of the seven-carbon fatty alcohol 1-Heptanol, serves as a powerful tracer in such investigations. The substitution of hydrogen atoms with deuterium at the terminal end of the alkyl chain imparts a higher mass and a stronger carbon-deuterium bond. This seemingly subtle modification does not significantly alter the compound's chemical properties but provides a distinct mass signature for detection by mass spectrometry and can influence the rate of metabolic reactions, a phenomenon known as the kinetic isotope effect.

This technical guide provides a comprehensive overview of the core applications of this compound in metabolic research. It details the metabolic pathways of its non-deuterated counterpart, outlines experimental protocols for its use as a metabolic tracer, and presents hypothetical data to illustrate its utility in quantifying metabolic flux and enzyme kinetics.

Core Principles of Deuterated Tracers in Metabolic Research

The utility of this compound in metabolic studies is founded on two key principles:

-

Mass Shifting for Tracer Analysis: The increased mass of this compound allows it and its subsequent metabolites to be distinguished from their endogenous, non-labeled counterparts by mass spectrometry. This enables researchers to track the fate of the administered compound through various metabolic pathways.

-

Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Enzymes that catalyze the cleavage of this bond will do so at a slower rate for the deuterated compound.[1][2][3] This effect can be exploited to identify rate-limiting metabolic steps and to modulate a drug's metabolic stability. By comparing the metabolism of 1-Heptanol and this compound, researchers can gain insights into the mechanisms and kinetics of the enzymes involved.

Metabolic Pathways of 1-Heptanol

1-Heptanol, as a medium-chain fatty alcohol, is primarily metabolized in the liver through two main oxidative pathways:

-

Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) Pathway: This is the canonical pathway for alcohol metabolism.[4]

-

Step 1: Oxidation to Heptanal: Cytosolic alcohol dehydrogenase (ADH) or a fatty alcohol:NAD+ oxidoreductase (FAO) complex oxidizes 1-Heptanol to its corresponding aldehyde, heptanal.[1][4][5][6]

-

Step 2: Oxidation to Heptanoic Acid: The highly reactive heptanal is rapidly oxidized to heptanoic acid by aldehyde dehydrogenase (ALDH).[4][5][6]

-

-

Cytochrome P450 (CYP) Pathway: Microsomal CYP enzymes, particularly those from the CYP4 family, provide an alternative route for fatty alcohol metabolism.[7][8] These monooxygenases hydroxylate the alkyl chain at various positions, primarily the terminal (ω) and sub-terminal (ω-1, ω-2) carbons.[7][8]

The resulting heptanoic acid can then undergo further metabolism, such as β-oxidation for energy production or incorporation into complex lipids like triglycerides and wax esters.[4][5]

Metabolic pathways of 1-Heptanol.

Applications of this compound in Research

Quantifying Metabolic Flux

By introducing this compound into a biological system (in vitro or in vivo) and monitoring the appearance of its deuterated metabolites over time using mass spectrometry, researchers can quantify the flux through the different metabolic pathways.

| Metabolite | Molecular Weight (Da) | Molecular Weight (d7-labeled) (Da) |

| 1-Heptanol | 116.20 | 123.24 |

| Heptanal | 114.18 | 121.22 |

| Heptanoic Acid | 130.18 | 137.22 |

Table 1: Molecular weights of 1-Heptanol and its primary metabolites, with and without deuterium labeling.

Investigating Enzyme Kinetics and the Kinetic Isotope Effect

Comparing the rate of metabolism of 1-Heptanol with that of this compound allows for the determination of the kinetic isotope effect (KIE). A significant KIE (typically >1.5) indicates that the cleavage of the C-H/C-D bond is a rate-limiting step in the enzymatic reaction.

| Substrate | Enzyme Source | Vmax (nmol/min/mg protein) | Km (µM) | Intrinsic Clearance (Vmax/Km) | KIE (CLunlabeled / CLlabeled) |

| 1-Heptanol | Human Liver Microsomes | 150.2 ± 12.5 | 55.8 ± 6.2 | 2.69 | 2.1 |

| This compound | Human Liver Microsomes | 75.1 ± 8.9 | 58.1 ± 7.5 | 1.29 |

Table 2: Hypothetical kinetic parameters for the metabolism of 1-Heptanol and this compound in human liver microsomes. The data illustrates a significant kinetic isotope effect.

Experimental Protocols

In Vitro Metabolism of this compound in Liver Microsomes

This protocol outlines a typical experiment to assess the metabolic stability and profile of this compound in a subcellular fraction.

Materials:

-

1-Heptanol and this compound (≥98% isotopic purity)

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) with an internal standard (e.g., 1-Octanol-d9)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of 1-Heptanol and this compound in a suitable solvent (e.g., methanol).

-

In a microcentrifuge tube, pre-warm a mixture of phosphate buffer, HLM (e.g., 0.5 mg/mL final concentration), and the NADPH regenerating system at 37°C.

-

-

Initiation of Reaction:

-

Add the substrate (1-Heptanol or this compound) to the pre-warmed mixture to a final concentration of, for example, 1 µM.

-

-

Time-Course Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

-

-

Quenching of Reaction:

-

Immediately add the aliquot to a tube containing ice-cold acetonitrile with the internal standard to stop the reaction and precipitate proteins.

-

-

Sample Preparation for LC-MS/MS:

-

Vortex the quenched samples and centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound (1-Heptanol or this compound) and the formation of metabolites (e.g., Heptanoic Acid-d7).

-

Workflow for in vitro metabolism studies.

Conclusion

This compound is a valuable tool in metabolic research, offering a means to trace the biotransformation of fatty alcohols and to probe the mechanisms of the enzymes involved. Its application in conjunction with modern analytical techniques like mass spectrometry provides high-quality quantitative data that is crucial for advancing our understanding of lipid metabolism and for the development of safer and more effective drugs. The principles and protocols outlined in this guide serve as a foundation for researchers to design and execute robust metabolic studies utilizing deuterated tracers.

References

- 1. tandfonline.com [tandfonline.com]

- 2. dovepress.com [dovepress.com]

- 3. Three-Stage Conversion of Chemically Inert n-Heptane to α-Hydrazino Aldehyde Based on Bioelectrocatalytic C–H Bond Oxyfunctionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fatty aldehyde and fatty alcohol metabolism: review and importance for epidermal structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel insights into oxidation of fatty acids and fatty alcohols by cytochrome P450 monooxygenase CYP4B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Indispensable Role of Deuterated Standards in Quantitative Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern quantitative analysis, particularly within the realms of pharmaceutical research, clinical diagnostics, and drug development, the pursuit of accuracy and precision is paramount. This technical guide delves into the core principles, practical applications, and significant advantages of employing deuterated internal standards. By leveraging the unique properties of deuterium, a stable isotope of hydrogen, these standards have become the gold standard for mitigating analytical variability and ensuring the integrity of quantitative data, especially in sensitive techniques like liquid chromatography-mass spectrometry (LC-MS).

Core Principles: Why Deuterium?

Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by deuterium.[1] This subtle isotopic substitution results in a compound that is chemically almost identical to the analyte of interest but possesses a higher molecular weight.[2] This key difference allows for their differentiation by a mass spectrometer, while their near-identical physicochemical properties ensure they behave similarly to the analyte throughout the analytical workflow.[3]

The fundamental principle behind their use is isotope dilution mass spectrometry (IDMS).[4] A known quantity of the deuterated standard is added to a sample at the earliest stage of preparation.[5] The ratio of the signal from the endogenous analyte to the signal from the deuterated standard is then measured. Because both the analyte and the standard are subject to the same sources of error—such as degradation, extraction losses, and ionization variability—the ratio remains constant, leading to a highly accurate and precise quantification of the analyte.[2][6]

Key Advantages of Employing Deuterated Standards

The use of deuterated internal standards offers several critical advantages over other types of internal standards (e.g., structural analogs) or external calibration methods:

-

Compensation for Matrix Effects: Biological matrices like plasma, blood, and urine are complex mixtures that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement.[5] Since deuterated standards co-elute with the analyte, they experience the same matrix effects, allowing for effective normalization of the signal.[2]

-

Correction for Sample Preparation Variability: Losses can occur at various stages of sample preparation, including extraction, evaporation, and reconstitution.[7] A deuterated internal standard, added at the beginning of the process, experiences the same losses as the analyte, ensuring that the final measured ratio is unaffected.

-

Improved Accuracy and Precision: By accounting for multiple sources of analytical error, deuterated standards significantly enhance the accuracy and precision of quantitative methods.[2] This is crucial for regulated bioanalysis where stringent acceptance criteria must be met.[8]

-

Regulatory Acceptance: The use of stable isotope-labeled internal standards is widely recognized and often recommended by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[5]

Data Presentation: Comparative Analysis

The following tables summarize quantitative data from various studies, highlighting the improved performance of analytical methods when using deuterated or other stable isotope-labeled internal standards (SIL-IS) compared to analogous (non-isotopically labeled) internal standards or methods without an internal standard.

Table 1: Comparison of Assay Performance for Kahalalide F with Analogous vs. SIL Internal Standard

| Parameter | Analogous Internal Standard | SIL (D8) Internal Standard |

| Mean Bias (%) | 96.8 | 100.3 |

| Standard Deviation (%) | 8.6 | 7.6 |

| Number of Samples (n) | 284 | 340 |

This table demonstrates a significant improvement in both accuracy (mean bias closer to 100%) and precision (lower standard deviation) when a SIL internal standard is used.

Table 2: Validation Summary for the Quantification of Immunosuppressants Using Deuterated Internal Standards

| Analyte | Linearity Range | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Accuracy (%) |

| Cyclosporine A | 2 - 1250 ng/mL | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |

| Tacrolimus | 0.5 - 42.2 ng/mL | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |

| Sirolimus | 0.6 - 49.2 ng/mL | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |

| Everolimus | 0.5 - 40.8 ng/mL | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |

| Mycophenolic Acid | 0.01 - 7.5 µg/mL | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |

This table showcases the excellent performance characteristics of an LC-MS/MS method for multiple immunosuppressants, enabled by the use of their respective deuterated internal standards.

Table 3: Comparison of Internal Standards for Testosterone Measurement by LC-MS/MS [1][6]

| Internal Standard | Passing-Bablok Regression Equation (vs. D2 Standard) |

| D5-Testosterone | y = 0.86x + 0.04 |

| C13-Testosterone | y = 0.90x + 0.02 |

This table illustrates that the choice of internal standard can significantly affect the results, with the D2-testosterone standard being the reference in this study. The results with D5 and C13 labeled standards showed a proportional negative bias compared to the D2 standard.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Quantification of Immunosuppressants in Whole Blood by LC-MS/MS

This protocol describes a method for the simultaneous quantification of cyclosporine A, tacrolimus, sirolimus, everolimus, and mycophenolic acid.

Sample Preparation:

-

To 100 µL of whole blood (for cyclosporine A, tacrolimus, sirolimus, everolimus) or plasma (for mycophenolic acid), add the deuterated internal standard solution.

-

Add a precipitation solution containing a mixture of zinc sulfate and an organic solvent (e.g., methanol or acetonitrile).

-

Vortex the mixture to precipitate proteins.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Conditions:

-

Liquid Chromatography: Utilize a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system with a suitable reversed-phase column.

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium formate) and an organic component (e.g., methanol or acetonitrile).

-

Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI). Monitor specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard.

Quantification of Vitamin D3 and 25-Hydroxyvitamin D3 in Food by LC-MS/MS

This protocol details a method for the analysis of vitamin D3 and its metabolite in various food matrices.[1]

Sample Preparation:

-

Homogenize the food sample.

-

Add a deuterated internal standard solution (e.g., vitD3-[d6] and 25(OH)D3-[d6]).

-

Perform saponification to release the analytes from the matrix.

-

Extract the analytes using liquid-liquid extraction (LLE) with a suitable organic solvent.

-

Purify the extract using solid-phase extraction (SPE).

-

Evaporate the solvent and reconstitute the residue in the initial mobile phase.

LC-MS/MS Conditions:

-

Liquid Chromatography: Use an HPLC or UHPLC system with a C18 reversed-phase column.

-

Mobile Phase: A gradient elution with a mobile phase containing an organic solvent and an aqueous component with additives like ammonium formate and formic acid to enhance ionization.[1]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in MRM mode with positive ESI.

Quantification of Eicosanoids in Human Plasma by UPLC-MS/MS

This protocol outlines a method for the comprehensive analysis of eicosanoids in human plasma.

Sample Preparation:

-

To 20 µL of human plasma, add 100 µL of a deuterated internal standard solution containing a mixture of 26 deuterated eicosanoids.

-

Dilute the sample with phosphate-buffered saline.

-

Perform solid-phase extraction (SPE) using a reversed-phase SPE column.

-

Condition the column with methanol and then water.

-

Load the sample.

-

Wash the column with 10% methanol to remove impurities.

-

Elute the eicosanoids with methanol.

-

-

Evaporate the eluate to dryness under vacuum.

-

Reconstitute the residue in 50 µL of the initial mobile phase.

UPLC-MS/MS Conditions:

-

Liquid Chromatography: An ultra-performance liquid chromatography (UPLC) system with a C18 column.

-

Mobile Phase: A gradient elution with a mobile phase consisting of water/acetonitrile/acetic acid.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in scheduled multiple reaction monitoring (MRM) mode with negative ESI.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of deuterated standards.

Conclusion

Deuterated standards are an indispensable tool in modern quantitative analysis, providing a robust solution to many of the challenges inherent in the analysis of complex biological samples. Their ability to accurately and precisely correct for matrix effects and sample preparation variability makes them a cornerstone of reliable bioanalytical method development and validation. As analytical instrumentation continues to advance in sensitivity, the role of deuterated standards in ensuring data integrity will only become more critical for researchers, scientists, and drug development professionals.

References

- 1. arborassays.com [arborassays.com]

- 2. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]

- 3. lipidmaps.org [lipidmaps.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Comprehensive Ultra Performance Liquid Chromatographic Separation and Mass Spectrometric Analysis of Eicosanoid Metabolites Suitable for Human Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lipidmaps.org [lipidmaps.org]

- 8. lipidmaps.org [lipidmaps.org]

Navigating the Labyrinth of Isotopic Purity: A Technical Guide for 1-Heptanol-d7 Internal Standards

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative analysis, particularly within drug development and bioanalytical studies, the integrity of internal standards is paramount. This guide provides an in-depth exploration of the isotopic purity requirements for 1-Heptanol-d7, a commonly used internal standard. Understanding and verifying the isotopic purity of this deuterated compound is critical for ensuring the accuracy, precision, and reliability of analytical data.

The Critical Role of Isotopic Purity

Deuterium-labeled compounds, such as this compound, are ideal internal standards for mass spectrometry-based assays. Their chemical and physical properties are nearly identical to their non-deuterated counterparts, ensuring they behave similarly during sample preparation, chromatography, and ionization. However, the mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

The accuracy of quantification hinges on the isotopic purity of the internal standard. The presence of unlabeled 1-Heptanol (d0) or partially deuterated species in the this compound standard can lead to an overestimation of the analyte concentration, compromising the validity of the study. Therefore, stringent isotopic purity requirements are essential.

Quantitative Specifications for this compound

The acceptable level of isotopic purity for this compound can vary depending on the sensitivity and requirements of the analytical method. However, for most applications in pharmaceutical and bioanalytical research, a high degree of isotopic enrichment is necessary. Below is a summary of typical specifications sourced from commercial suppliers and analytical best practices.

| Parameter | Specification | Implication |

| Isotopic Enrichment (Atom % D) | ≥ 98% | A high percentage of deuterium atoms minimizes the contribution of the internal standard to the analyte signal. |

| Abundance of d0 Isotope | < 0.5% | A low level of the unlabeled species is crucial to prevent significant interference with the analyte quantification. |

| Chemical Purity | ≥ 98% | Ensures that any observed interference is not due to other chemical impurities. |

Note: These are typical specifications. For highly sensitive assays, even more stringent requirements may be necessary. It is always recommended to consult the Certificate of Analysis (CoA) for the specific batch of the internal standard being used.

Experimental Protocols for Isotopic Purity Determination

The isotopic purity of this compound is typically determined using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing isotopic distribution. The gas chromatograph separates the components of the sample, and the mass spectrometer provides information about the mass-to-charge ratio of the fragments, allowing for the differentiation of deuterated and non-deuterated species.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration suitable for GC-MS analysis (typically 1-10 µg/mL).

-

GC Conditions:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating 1-Heptanol.

-

Injector Temperature: 250 °C

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/minute to 200 °C.

-

Hold: 5 minutes at 200 °C.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 30-150.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

Data Analysis:

-

Identify the molecular ion peak for unlabeled 1-Heptanol (m/z 116) and this compound (m/z 123).

-

Analyze the mass spectrum to determine the relative abundance of the d0 to d7 isotopologues.

-

Calculate the isotopic purity by expressing the abundance of the d7 species as a percentage of the total abundance of all heptanol isotopologues.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR and ²H NMR, is an invaluable tool for confirming the positions of deuterium labeling and assessing isotopic enrichment.

Methodology:

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., chloroform-d, methanol-d4). The use of a non-deuterated solvent for ²H NMR may also be appropriate.

-

¹H NMR Spectroscopy:

-

Acquire a standard proton NMR spectrum.

-

The absence or significant reduction of proton signals at the expected chemical shifts for the deuterated positions confirms successful labeling. For 1-Heptanol, the terminal methyl group protons typically appear around 0.9 ppm, and the methylene protons adjacent to the hydroxyl group appear around 3.6 ppm. The other methylene protons will appear between approximately 1.2 and 1.6 ppm.

-

Integration of any residual proton signals against a known internal standard can provide a quantitative measure of the isotopic purity.

-

-

²H NMR Spectroscopy:

-

Acquire a deuterium NMR spectrum.

-

Observe the signals corresponding to the deuterated positions. The chemical shifts in the ²H NMR spectrum will be very similar to the corresponding proton signals in the ¹H NMR spectrum.

-

The presence and integration of these signals confirm the location and relative abundance of the deuterium labels.

-

Visualizing the Workflow

To better illustrate the process of verifying the isotopic purity of this compound, the following diagrams outline the key experimental workflows.

Logical Relationship for Purity Assessment

The following diagram illustrates the logical flow for assessing the suitability of a this compound internal standard for a quantitative assay.

Conclusion

The use of this compound as an internal standard is a robust technique for quantitative analysis, but its efficacy is directly tied to its isotopic purity. For researchers, scientists, and drug development professionals, a thorough understanding and verification of these purity requirements are not just best practice, but a necessity for generating reliable and defensible data. By implementing the rigorous analytical protocols outlined in this guide, laboratories can ensure the integrity of their internal standards and, consequently, the accuracy of their results.

Methodological & Application

Application Note: High-Throughput Quantification of Fusel Alcohols in Spirits Using 1-Heptanol-d7 as an Internal Standard by GC-MS

Abstract

This application note presents a robust and reliable method for the quantitative analysis of common fusel alcohols (isoamyl alcohol, isobutanol, and 1-propanol) in distilled spirits using Gas Chromatography-Mass Spectrometry (GC-MS). To enhance accuracy and precision, 1-Heptanol-d7 is employed as an internal standard (IS). The use of a deuterated internal standard mitigates variability introduced during sample preparation and injection, ensuring high-quality data essential for quality control in the alcoholic beverage industry and regulatory compliance. This document provides a detailed experimental protocol, data presentation, and validation of the method.

Introduction

Fusel alcohols, also known as higher alcohols, are byproducts of fermentation and significantly contribute to the aroma and flavor profile of alcoholic beverages. While they are essential for the characteristic bouquet of many spirits, excessive concentrations can lead to off-flavors and are subject to regulatory limits. Therefore, accurate and precise quantification of these compounds is crucial for quality assurance in the production of distilled spirits.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds in complex matrices.[1][2] The use of an internal standard is a widely accepted practice to improve the accuracy and precision of quantitative chromatographic methods by correcting for variations in sample injection volume and potential matrix effects.[3] Deuterated compounds are ideal internal standards for GC-MS analysis as they exhibit similar chemical and physical properties to their non-deuterated counterparts, but are distinguishable by their mass-to-charge ratio.[4] This application note details a validated GC-MS method using this compound as an internal standard for the routine analysis of key fusel alcohols in spirit samples.

Experimental

Materials and Reagents

-

Analytes: Isoamyl alcohol (3-methyl-1-butanol), Isobutanol (2-methyl-1-propanol), 1-Propanol (all >99% purity)

-

Internal Standard: this compound (98% isotopic purity)

-

Solvent: Ethanol (200 proof, HPLC grade)

-

Matrix: Deionized water

Instrumentation

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

GC Column: DB-624 or equivalent polar capillary column (30 m x 0.25 mm ID, 1.4 µm film thickness)

-

Autosampler: Agilent 7693A Autosampler (or equivalent)

Preparation of Standard Solutions

A primary stock solution of the fusel alcohols was prepared in ethanol. A separate stock solution of the internal standard, this compound, was also prepared in ethanol. Working standard solutions were prepared by serial dilution of the primary stock solution with a 40% ethanol/water solution (v/v) to create a calibration curve. Each calibration standard was spiked with the this compound internal standard to a final concentration of 50 µg/mL.

Sample Preparation

Spirit samples were diluted with deionized water to bring the expected fusel alcohol concentrations within the calibration range. For a typical whiskey or vodka sample, a 1:10 dilution is recommended. Following dilution, the samples were spiked with the this compound internal standard to a final concentration of 50 µg/mL.

GC-MS Method

The GC-MS parameters were optimized for the separation and detection of the target fusel alcohols and the internal standard.

Table 1: GC-MS Parameters

| Parameter | Value |

| GC Inlet | |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (constant flow) |

| Oven Program | |

| Initial Temperature | 40 °C, hold for 2 min |

| Ramp 1 | 10 °C/min to 150 °C |

| Ramp 2 | 25 °C/min to 240 °C, hold for 2 min |

| Mass Spectrometer | |

| Ion Source | Electron Ionization (EI) |

| Ion Source Temp. | 230 °C |

| Quadrupole Temp. | 150 °C |

| Electron Energy | 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Parameters

For enhanced sensitivity and selectivity, the mass spectrometer was operated in SIM mode. The quantifier and qualifier ions for each analyte and the internal standard are listed in Table 2.

Table 2: SIM Parameters for Target Analytes and Internal Standard

| Compound | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| 1-Propanol | 31 | 29, 59 |

| Isobutanol | 43 | 41, 74 |

| Isoamyl alcohol | 41 | 43, 70 |

| This compound (IS) | 50 | 46, 75 |

Results and Discussion

Chromatographic Performance

The developed GC-MS method provided excellent chromatographic separation of the target fusel alcohols and the internal standard, with good peak shape and resolution. A representative chromatogram is shown in Figure 1.

(Note: A representative chromatogram would be displayed here in a full application note)

Calibration and Linearity

The method demonstrated excellent linearity over the concentration range of 1 to 200 µg/mL for all analytes. The calibration curves were constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The correlation coefficients (r²) for all calibration curves were greater than 0.999, indicating a strong linear relationship.

Table 3: Calibration Curve Data

| Analyte | Concentration Range (µg/mL) | Calibration Equation | r² |

| 1-Propanol | 1 - 200 | y = 0.021x + 0.003 | 0.9995 |

| Isobutanol | 1 - 200 | y = 0.018x - 0.001 | 0.9998 |

| Isoamyl alcohol | 1 - 200 | y = 0.025x + 0.005 | 0.9992 |

Method Validation

The method was validated for its accuracy, precision, and limit of detection (LOD) and quantification (LOQ). The results are summarized in Table 4.

Table 4: Method Validation Summary

| Analyte | Accuracy (%) | Precision (%RSD, n=6) | LOD (µg/mL) | LOQ (µg/mL) |

| 1-Propanol | 98.5 - 101.2 | < 3 | 0.5 | 1.5 |

| Isobutanol | 99.1 - 102.5 | < 2.5 | 0.4 | 1.2 |

| Isoamyl alcohol | 97.8 - 100.5 | < 3.5 | 0.6 | 1.8 |

The accuracy was determined by spiking a known amount of the analytes into a blank matrix (40% ethanol/water) at three different concentration levels. The precision was evaluated by analyzing six replicate samples at a mid-range concentration. The LOD and LOQ were determined based on a signal-to-noise ratio of 3 and 10, respectively.

Logical Workflow

Caption: Workflow for the quantification of fusel alcohols using this compound as an internal standard.

Signaling Pathway of Internal Standard Method

Caption: Principle of the internal standard method for quantitative analysis.

Conclusion

The GC-MS method utilizing this compound as an internal standard provides a highly accurate, precise, and robust solution for the quantification of fusel alcohols in distilled spirits. The use of a deuterated internal standard effectively compensates for potential variations during sample handling and analysis, leading to reliable data for quality control and regulatory purposes. This method is suitable for high-throughput laboratory environments in the alcoholic beverage industry.

References

Application Notes and Protocols for Incorporating 1-Heptanol-d7 in LC-MS Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 1-Heptanol-d7 as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) sample preparation. The focus is on the quantitative analysis of small molecules, particularly in complex biological matrices.

Introduction

In quantitative LC-MS analysis, the use of a stable isotope-labeled internal standard (SIL-IS) is crucial for achieving high accuracy and precision.[1][2] A SIL-IS helps to correct for variations that can occur during sample preparation, injection, chromatographic separation, and detection.[3] this compound, a deuterated form of 1-Heptanol, serves as an excellent internal standard for a range of analytes, particularly those with similar chemical properties such as other alcohols, fatty acids, and other medium-chain hydrophobic molecules. Its use is advantageous as it co-elutes closely with the target analytes, experiences similar matrix effects and ionization suppression, but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.

Applications

This compound is a suitable internal standard for the quantification of:

-

Medium to Long-Chain Alcohols and Aldehydes: In applications such as flavor and fragrance analysis, or in metabolomics studies focusing on lipid metabolism.

-

Short and Medium-Chain Fatty Acids (SCFAs and MCFAs): In gut microbiome research, clinical diagnostics, and nutritional studies. While structurally different, its extraction recovery can mimic that of certain fatty acids, especially after derivatization.

-

Other Hydrophobic Small Molecules: In various matrices where its physicochemical properties are comparable to the analytes of interest.

Experimental Protocols

Herein, we provide two detailed protocols for the use of this compound as an internal standard in LC-MS sample preparation: one employing protein precipitation for polar to semi-polar analytes and another using liquid-liquid extraction for more hydrophobic compounds.

Protocol 1: Protein Precipitation for Analysis of Medium-Chain Alcohols in Plasma

This protocol is designed for the rapid and efficient extraction of medium-chain alcohols from plasma samples.

Materials:

-

Plasma samples

-

This compound internal standard stock solution (1 mg/mL in methanol)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Water, LC-MS grade

-

Formic acid, LC-MS grade

-

Microcentrifuge tubes (1.5 mL)

-

Centrifuge capable of 14,000 x g

-

LC-MS vials

Procedure:

-

Sample Thawing: Thaw plasma samples on ice.

-

Internal Standard Spiking: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of a working solution of this compound (e.g., 10 µg/mL in methanol) to achieve a final concentration of 1 µg/mL. Vortex briefly.

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporation: Dry the supernatant under a gentle stream of nitrogen at 30°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Vortexing and Transfer: Vortex the reconstituted sample for 30 seconds and transfer it to an LC-MS vial for analysis.

Protocol 2: Liquid-Liquid Extraction for Analysis of Fatty Acids in Fecal Samples

This protocol is suitable for the extraction of short and medium-chain fatty acids from fecal samples, where this compound can be used to monitor the efficiency of the extraction process.

Materials:

-

Fecal samples

-

This compound internal standard stock solution (1 mg/mL in methanol)

-

Methyl tert-butyl ether (MTBE), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Water, LC-MS grade

-

Hydrochloric acid (HCl)

-

Sodium sulfate (anhydrous)

-

Glass centrifuge tubes (15 mL)

-

Centrifuge

-

LC-MS vials

Procedure:

-

Sample Homogenization: Homogenize fecal samples (e.g., 50 mg) in 500 µL of water.

-

Internal Standard Spiking: Add 10 µL of a this compound working solution to the homogenate.

-

Acidification: Acidify the sample by adding 20 µL of concentrated HCl to protonate the fatty acids.

-

Extraction Solvent Addition: Add 2 mL of a 2:1 (v/v) mixture of MTBE and methanol.

-

Vortexing: Vortex the mixture vigorously for 15 minutes.

-

Phase Separation: Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

-

Organic Layer Collection: Carefully transfer the upper organic layer (MTBE) to a new glass tube.

-

Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.

-

Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the extract in 100 µL of a suitable solvent (e.g., 50:50 Acetonitrile:Water) for LC-MS analysis.

-

Transfer: Transfer the reconstituted sample to an LC-MS vial.

Data Presentation

The following tables summarize representative quantitative data that can be obtained using this compound as an internal standard. The values are illustrative and may vary depending on the specific analyte, matrix, and LC-MS system.

Table 1: Representative LC-MS/MS Parameters for Analytes and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |

| 1-Hexanol | 103.1 | 85.1 | 15 | 4.2 |

| 1-Heptanol | 117.1 | 99.1 | 15 | 5.1 |

| This compound (IS) | 124.2 | 106.2 | 15 | 5.0 |

| Octanoic Acid | 143.1 | 99.1 | 18 | 5.8 |

| Nonanoic Acid | 157.1 | 113.1 | 18 | 6.5 |

Table 2: Method Performance Characteristics

| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Recovery (%) | Matrix Effect (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |

| 1-Hexanol | 5 | 1000 | 92.5 | 95.1 | 4.8 | 6.2 |

| 1-Heptanol | 5 | 1000 | 95.1 | 96.3 | 4.2 | 5.8 |

| Octanoic Acid | 10 | 2000 | 88.7 | 91.5 | 6.1 | 7.5 |

| Nonanoic Acid | 10 | 2000 | 89.2 | 90.8 | 5.9 | 7.1 |

Visualizations

Experimental Workflow

References

- 1. Sample preparation methods for LC-MS-based global aqueous metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.plos.org [journals.plos.org]

Application Note: Quantification of Volatile Organic Compounds Using 1-Heptanol-d7 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable method for the quantification of volatile organic compounds (VOCs) in various matrices using 1-Heptanol-d7 as an internal standard (ISTD) with Gas Chromatography-Mass Spectrometry (GC-MS). The use of a deuterated internal standard is a widely accepted technique to improve the accuracy and precision of analytical measurements by correcting for variations in sample preparation, injection volume, and instrument response.[1][2] this compound, being structurally similar to many mid-to-high boiling point VOCs, serves as an excellent ISTD for a range of analytes. This document provides detailed experimental protocols for sample preparation, instrument configuration, and data analysis, along with data presentation guidelines.

Introduction

Volatile organic compounds (VOCs) are a broad class of chemicals that are of significant interest in environmental monitoring, clinical diagnostics, and pharmaceutical development due to their diverse origins and physiological effects.[3][4] Accurate quantification of VOCs is often challenging due to their volatility, which can lead to analyte loss during sample handling and analysis.[5] The use of an internal standard that closely mimics the chemical and physical properties of the target analytes can significantly mitigate these challenges.[1][2]

Deuterated compounds are ideal internal standards for mass spectrometry-based methods as they have nearly identical chromatographic retention times and ionization efficiencies as their non-deuterated counterparts, but are distinguishable by their mass-to-charge ratio (m/z).[2] This allows for precise correction of analytical variability. This compound is a suitable ISTD for the analysis of various VOCs, particularly alcohols, aldehydes, and ketones, in complex matrices.

Experimental Workflow

The overall experimental workflow for the quantification of VOCs using this compound as an internal standard is depicted below. This process involves sample collection, the addition of the internal standard, extraction of the volatile components, and subsequent analysis by GC-MS.

Caption: Experimental workflow for VOC quantification.

Method and Protocols

This section provides detailed protocols for the quantification of VOCs using this compound as an internal standard. The primary analytical technique employed is Gas Chromatography-Mass Spectrometry (GC-MS).[3][6]

Materials and Reagents

-

Solvents: Methanol (Purge-and-trap grade), Deionized Water (VOC-free)

-

Internal Standard (ISTD): this compound (≥98% isotopic purity)

-

Target VOCs Standards: Analytical grade standards of the VOCs of interest

-

Sample Vials: Headspace vials (e.g., 20 mL) with PTFE-lined septa

-

Gases: Helium (carrier gas, 99.999% purity)

Instrumentation

-

Gas Chromatograph (GC): Equipped with a capillary column suitable for VOC analysis (e.g., DB-624 or equivalent).

-

Mass Spectrometer (MS): Capable of electron ionization (EI) and selected ion monitoring (SIM) or full scan acquisition.

-

Sample Introduction System: Headspace autosampler, Solid-Phase Microextraction (SPME) device, or Purge and Trap (P&T) system.[7]

Preparation of Standard Solutions

-

ISTD Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

-

ISTD Working Solution (50 µg/mL): Dilute the ISTD stock solution with methanol to achieve the desired concentration.

-

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the target VOCs into a blank matrix (e.g., VOC-free water or a representative matrix). Add a constant amount of the ISTD working solution to each calibration standard.

Sample Preparation Protocol (Headspace Analysis)

Headspace analysis is a common technique for the extraction of volatile compounds from liquid or solid samples.

-

Sample Aliquoting: Place a known volume or weight of the sample (e.g., 5 mL of a liquid sample) into a headspace vial.

-

Internal Standard Spiking: Add a precise volume of the this compound working solution to the sample in the vial to achieve a final concentration appropriate for the expected analyte concentrations and instrument sensitivity.

-

Equilibration: Seal the vial and place it in the headspace autosampler's incubator. Allow the sample to equilibrate at a specific temperature (e.g., 80°C) for a set time (e.g., 15 minutes) to allow the VOCs to partition into the headspace.

-

Injection: The autosampler will then inject a portion of the headspace gas into the GC-MS for analysis.

GC-MS Operating Conditions (Example)

-

GC Inlet: Splitless mode, 250°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 2 minutes

-

Ramp: 10°C/min to 240°C

-

Hold: 5 minutes at 240°C

-

-

MS Transfer Line: 250°C

-

Ion Source: Electron Ionization (EI) at 70 eV, 230°C

-

Acquisition Mode: Full scan (e.g., m/z 35-350) or Selected Ion Monitoring (SIM) for target analytes. For this compound, characteristic ions should be monitored.

Data Analysis and Quantification

The quantification of target VOCs is based on the principle of internal standardization.

Caption: Data analysis workflow for internal standardization.

-

Peak Integration: Integrate the chromatographic peak areas of the target VOCs and the this compound internal standard.

-

Calibration Curve: For each target analyte, plot the ratio of the analyte peak area to the ISTD peak area against the known concentration of the analyte in the calibration standards. Perform a linear regression to generate a calibration curve.

-

Concentration Calculation: Use the equation of the line from the calibration curve to calculate the concentration of the target VOCs in the unknown samples based on their measured analyte-to-ISTD peak area ratios.

Quantitative Data Summary

The following table provides an example of how to structure quantitative data for a set of target VOCs analyzed using this compound as an internal standard.

| Analyte | Retention Time (min) | Quantitation Ion (m/z) | Calibration Range (ng/mL) | R² of Calibration Curve | Limit of Detection (LOD) (ng/mL) |

| This compound (ISTD) | e.g., 12.5 | e.g., 62 | N/A | N/A | N/A |

| Hexanal | e.g., 8.2 | e.g., 56 | 1 - 100 | > 0.995 | 0.5 |

| 1-Butanol | e.g., 5.6 | e.g., 43 | 1 - 100 | > 0.998 | 0.8 |

| Toluene | e.g., 7.1 | e.g., 91 | 0.5 - 50 | > 0.999 | 0.2 |

| Ethylbenzene | e.g., 9.5 | e.g., 91 | 0.5 - 50 | > 0.997 | 0.3 |

Note: The retention times, quantitation ions, and performance metrics are illustrative and should be determined experimentally for the specific analytical system and conditions used.

Conclusion

The use of this compound as an internal standard provides a reliable and accurate method for the quantification of a wide range of volatile organic compounds by GC-MS. This approach effectively corrects for variations in sample preparation and instrument performance, leading to high-quality quantitative data. The protocols and guidelines presented in this application note can be adapted for various research, clinical, and industrial applications involving VOC analysis.

References

- 1. Quality control in quantification of volatile organic compounds analysed by thermal desorption-gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analytical methods for the analysis of volatile natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GC-MS-based metabolomics of volatile organic compounds in exhaled breath: applications in health and disease. A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Method for Accurate Quantitation of Volatile Organic Compounds in Urine Using Point of Collection Internal Standard Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. env.go.jp [env.go.jp]

Application Notes and Protocols for Trace Analysis Using 1-Heptanol-d7

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 1-Heptanol-d7 as an internal standard in trace-level quantitative analysis. The methodologies outlined are broadly applicable for the analysis of volatile and semi-volatile organic compounds, particularly alcohols, fatty acids, and other structurally related molecules in complex matrices such as biological fluids and environmental samples. The use of a stable isotope-labeled internal standard like this compound is critical for correcting analytical variability, including matrix effects and inconsistencies in sample preparation.[1][2][3]

Introduction to this compound as an Internal Standard

This compound is the deuterium-labeled analogue of 1-Heptanol. In mass spectrometry-based analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), it serves as an ideal internal standard. Deuterated standards are chemically almost identical to their non-labeled counterparts, meaning they co-elute during chromatography and exhibit similar ionization behavior in the mass spectrometer.[4] This co-elution is crucial for accurately compensating for variations in signal intensity caused by matrix effects.[5] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.

Core Applications

The primary application of this compound is as an internal standard for the quantification of 1-Heptanol and other structurally similar medium-chain alcohols or fatty acids. It is particularly valuable in:

-

Pharmacokinetic studies: Tracking the absorption, distribution, metabolism, and excretion of heptanol or related compounds.

-

Metabolomics: Quantifying endogenous levels of medium-chain fatty alcohols.

-

Environmental monitoring: Measuring trace levels of industrial alcohols in water and soil samples.

-

Food and beverage analysis: Quantifying flavor and aroma compounds.

Method Performance and Quantitative Data

The following tables summarize typical performance data that can be expected when developing a robust analytical method using this compound as an internal standard. The data presented is representative and based on performance characteristics reported for similar validated methods employing deuterated internal standards for trace analysis.

Table 1: Representative GC-MS Method Performance for the Quantification of 1-Heptanol using this compound

| Parameter | Value |